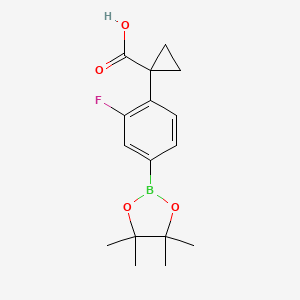
4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is a complex organic compound that features a cyclopropane ring, a carboxylic acid group, and a boronic ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, 2-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.
Cyclopropanation: The boronic ester is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.
Carboxylation: Finally, the cyclopropane derivative is carboxylated using carbon dioxide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe due to its boronic ester group, which can interact with biological molecules.
Medicine: Explored for its potential as a drug candidate or a drug delivery agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is unique due to its combination of a cyclopropane ring, a carboxylic acid group, and a boronic ester moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFO4/c1-14(2)15(3,4)22-17(21-14)10-5-6-11(12(18)9-10)16(7-8-16)13(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLUOZCSETWVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3(CC3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
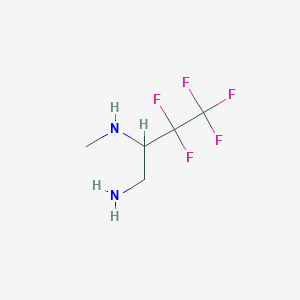
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)
![N-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2701516.png)
![3-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2701518.png)
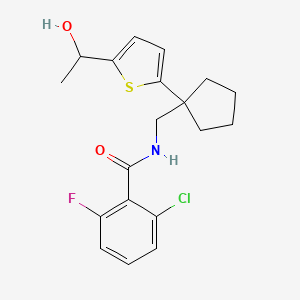
![Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate](/img/structure/B2701521.png)
![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2701522.png)
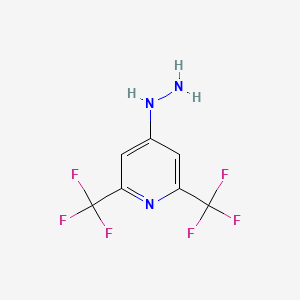
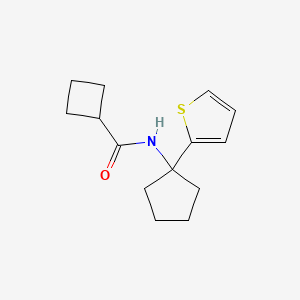
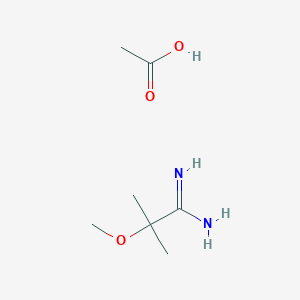
![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)
![N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide](/img/structure/B2701533.png)
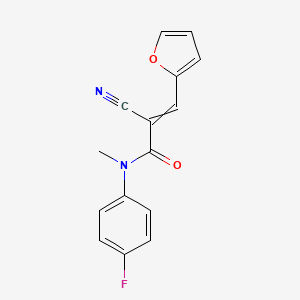
![N-(4-bromo-2-fluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2701536.png)
